molecular formula C26H24N4O2S2 B431391 3-benzylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-benzylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431391
M. Wt: 488.6g/mol
InChI Key: WNXFXVOMPZHKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The pyrano ring is typically introduced via a condensation reaction with a suitable aldehyde or ketone.
  • Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂) may be employed.
  • Functionalization with Benzylsulfanyl and Isopropyl Groups:

    • The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzylthiol.
    • The isopropyl group is often added via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate (K₂CO₃).
  • Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and reduce production costs.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    • Formation of the Thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine Core:

      • This step often involves the cyclization of appropriate thieno and triazolo precursors under acidic or basic conditions.
      • Reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be used to facilitate cyclization.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Benzylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

      Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

      Reduction: The compound can be reduced at specific sites using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Common Reagents and Conditions:

      Oxidation: H₂O₂, m-CPBA

      Reduction: LiAlH₄, NaBH₄

      Substitution: Benzylthiol, isopropyl halides, K₂CO₃

    Major Products:

      Oxidation: Sulfoxides, sulfones

      Reduction: Reduced derivatives with altered functional groups

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    1-(Benzylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has shown promise in several scientific research areas:

      Chemistry: As a versatile intermediate in the synthesis of more complex molecules.

      Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.

      Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities due to its unique structure and ability to interact with various biological targets.

    Mechanism of Action

    1-(Benzylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other heterocyclic compounds, such as:

      1,2,4-Triazolo[1,5-a]pyrimidines: Known for their diverse biological activities, including anticancer and antiviral properties.

      Thieno[3,2-d]pyrimidines: Studied for their potential as kinase inhibitors and anticancer agents.

      Pyrano[4,3-d]pyrimidines: Investigated for their antimicrobial and anti-inflammatory activities.

    Uniqueness: The unique fusion of multiple heterocyclic rings in 1-(benzylsulfanyl)-7-isopropyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one provides it with a distinct set of chemical and biological properties that are not commonly found in simpler heterocycles.

    Comparison with Similar Compounds

    • 1,2,4-Triazolo[1,5-a]pyrimidines
    • Thieno[3,2-d]pyrimidines
    • Pyrano[4,3-d]pyrimidines

    Properties

    Molecular Formula

    C26H24N4O2S2

    Molecular Weight

    488.6g/mol

    IUPAC Name

    3-benzylsulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

    InChI

    InChI=1S/C26H24N4O2S2/c1-16(2)20-13-19-21(14-32-20)34-24-22(19)23(31)29(18-11-7-4-8-12-18)25-27-28-26(30(24)25)33-15-17-9-5-3-6-10-17/h3-12,16,20H,13-15H2,1-2H3

    InChI Key

    WNXFXVOMPZHKLF-UHFFFAOYSA-N

    SMILES

    CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC=C5)C6=CC=CC=C6

    Canonical SMILES

    CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC=C5)C6=CC=CC=C6

    Origin of Product

    United States

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